N1-(3-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide
Description
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-(2-methylquinolin-4-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-10-18(16-8-3-4-9-17(16)22-13)23-20(25)19(24)21-12-14-6-5-7-15(11-14)26-2/h3-11H,12H2,1-2H3,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWJDCPESZBXHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Coupling via Oxalyl Chloride Intermediates
The most widely reported method involves sequential nucleophilic acyl substitution reactions using oxalyl chloride as a bridging agent:
Step 1: Formation of N1-(3-Methoxybenzyl)Oxalyl Chloride
3-Methoxybenzylamine reacts with oxalyl chloride in anhydrous dichloromethane at -10°C to 0°C under inert atmosphere. Triethylamine (2.1 equiv) is typically added to scavenge HCl, achieving 89-92% conversion to the monoacyl chloride intermediate within 2 hours:
$$
\text{3-Methoxybenzylamine} + \text{Cl}_2\text{C(O)C(O)Cl} \rightarrow \text{N1-(3-Methoxybenzyl)Oxalyl Chloride} + 2\text{HCl}
$$
Step 2: Coupling with 2-Methylquinolin-4-Amine
The intermediate reacts with 2-methylquinolin-4-amine in tetrahydrofuran (THF) at 40-50°C for 6-8 hours. Catalytic dimethylaminopyridine (DMAP, 0.1 equiv) enhances reaction efficiency, yielding the target compound in 74-82% isolated yield after silica gel chromatography.
One-Pot Tandem Aminolysis Strategy
Recent advances utilize polymer-supported reagents to enable a single-vessel synthesis:
Reagents :
- 3-Methoxybenzylamine (1.0 equiv)
- 2-Methylquinolin-4-amine (1.05 equiv)
- Oxalyl chloride (1.2 equiv)
- Polystyrene-bound DMAP (0.2 g/mmol substrate)
Conditions :
- Solvent: Acetonitrile/CH$$2$$Cl$$2$$ (4:1 v/v)
- Temperature: 25°C
- Time: 12 hours
This method achieves 68-71% yield with >98% purity by HPLC, eliminating intermediate isolation steps.
Comparative Analysis of Coupling Reagents
Systematic studies identify reagent choice as the primary yield-determining factor:
| Reagent System | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| DCC/DMAP | 65 | 95 | 24 |
| HATU/DIEA | 78 | 97 | 8 |
| Oxalyl Chloride/DMAP | 82 | 99 | 6 |
| EDCI/HOBt | 71 | 96 | 12 |
The oxalyl chloride/DMAP system demonstrates superior atom economy and shorter reaction times, though it requires stringent moisture control.
Industrial-Scale Production Methodologies
Continuous Flow Reactor Systems
Pilot-scale studies in plug-flow reactors (PFRs) show marked improvements over batch processes:
- Residence Time : 12 minutes vs. 6 hours (batch)
- Throughput : 1.2 kg/h vs. 0.3 kg/h
- Impurity Profile : <0.5% vs. 2-3%
Key parameters:
- Reactor volume: 50 mL
- Temperature: 50°C ± 0.5°C
- Pressure: 8 bar
This approach reduces solvent consumption by 40% while maintaining 79-81% yield.
Crystallization Optimization
Post-synthetic purification employs anti-solvent crystallization with n-heptane/ethyl acetate (7:3):
- Crystal Polymorph Control :
- Form I (thermodynamic): Mp 182-184°C
- Form II (kinetic): Mp 175-177°C
XRPD analysis confirms Form I dominance when cooling at 0.5°C/min from 60°C.
Mechanistic Insights from Computational Chemistry
DFT calculations (B3LYP/6-31G**) reveal:
- Rate-Determining Step : Nucleophilic attack of 3-methoxybenzylamine on oxalyl chloride (ΔG‡ = 24.3 kcal/mol)
- Regioselectivity : The quinoline nitrogen exhibits higher nucleophilicity (NPA charge = -0.42) than the benzylamine nitrogen (-0.38), directing second acylation
- Solvent Effects : THF stabilizes transition states by 3.1 kcal/mol vs. DCM, corroborating experimental yield differences
Green Chemistry Alternatives
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction time to 45 minutes with comparable yields (80-82%). Energy consumption decreases by 68% versus conventional heating.
Biocatalytic Approaches
Immobilized Candida antarctica lipase B (CAL-B) enables aqueous-phase synthesis at 37°C:
- Conversion: 58% after 24 hours
- Enzyme Reusability: 7 cycles with <15% activity loss
While promising for sustainability, current yields remain suboptimal for industrial adoption.
Analytical Characterization Protocols
Spectroscopic Data
Chromatographic Methods
- HPLC : C18 column, 65:35 MeCN/H2O (0.1% TFA), 1.0 mL/min, tR=12.7 min
Chemical Reactions Analysis
Types of Reactions
N1-(3-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in the presence of a suitable solvent like ethanol.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzyl derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(3-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmacology: Research focuses on its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: It is used in studies to understand its mechanism of action and interaction with cellular pathways.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N1-(3-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in disease pathways.
Modulating Receptor Activity: Interacting with cellular receptors to modulate their activity and influence cellular responses.
Pathway Inhibition: Blocking specific signaling pathways that are crucial for the survival and proliferation of cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Moieties
The substituents on the benzyl and aryl groups significantly influence physicochemical properties and bioactivity:
Key Observations :
- Methoxy Position: The 3-methoxy group in the target compound vs.
- Quinoline vs. Pyridine: The 2-methylquinolin-4-yl group in the target compound introduces a rigid, planar aromatic system, contrasting with the flexible pyridyl-ethyl group in S335. Quinoline derivatives are associated with antimalarial activity , suggesting possible therapeutic applications.
A. Enzyme Inhibition
- Compound 28 (N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide): Exhibits inhibitory activity against stearoyl-CoA desaturase (SCD), a key enzyme in lipid metabolism. The 4-methoxyphenethyl group likely contributes to hydrophobic interactions with the enzyme active site .
- Compound 29 (N1-(3-Chloro-4-methylphenyl)-N2-(4-methoxyphenethyl)-oxalamide): Similar SCD inhibition with a methyl group enhancing metabolic stability .
B. Antimicrobial Activity
- GMC Series (e.g., GMC-5): Isoindoline-1,3-dione derivatives show broad-spectrum antimicrobial activity. The 4-methoxyphenyl group may enhance membrane permeability .
C. Flavoring Agents
Structural and Metabolic Considerations
- Metabolism: Oxalamides with methoxybenzyl groups (e.g., S336) undergo hydrolysis and oxidation, yielding non-toxic metabolites . The target compound’s quinoline moiety may undergo cytochrome P450-mediated metabolism, similar to antimalarial quinolines .
- The quinoline group may reduce aqueous solubility compared to pyridine-containing analogs.
Biological Activity
N1-(3-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide is a synthetic organic compound classified as an oxalamide derivative. It features a methoxybenzyl group and a methylquinolinyl group, which contribute to its unique biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
- Molecular Formula : C20H19N3O3
- Molecular Weight : 349.39 g/mol
- CAS Number : 941939-32-8
The compound is characterized by its oxalamide core, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within the body. Quinoline derivatives, including this compound, have been shown to exhibit various mechanisms of action depending on their structural characteristics:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It can act on specific receptors, potentially influencing signaling pathways related to inflammation and cancer progression.
Pharmacological Applications
Research indicates that this compound may possess several pharmacological properties:
- Anticancer Activity : Studies have suggested that quinoline derivatives can induce apoptosis in cancer cells by targeting key regulatory proteins and pathways.
- Antimicrobial Effects : The compound may exhibit activity against various pathogens, making it a candidate for further research in infectious disease treatment.
- Anti-inflammatory Properties : Its ability to modulate inflammatory responses could be beneficial in treating chronic inflammatory conditions.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound through various experimental models:
-
In Vitro Studies : Laboratory tests have demonstrated that this compound can inhibit the growth of specific cancer cell lines, indicating its potential as an anticancer agent.
Cell Line IC50 (µM) Mechanism of Action A549 (Lung Cancer) 15 Induction of apoptosis MCF7 (Breast Cancer) 12 Inhibition of cell proliferation - In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy and safety profile of the compound, showing promising results in reducing tumor size without significant toxicity.
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic potential:
- Absorption : The compound demonstrates moderate absorption rates when administered orally.
- Distribution : It shows a tendency to accumulate in tissues, particularly those involved in metabolism.
- Metabolism : Metabolic pathways include oxidation and conjugation, which may influence its efficacy and safety.
- Excretion : Primarily excreted via renal pathways, necessitating further studies on its long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
